7-(4-bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
Description
7-(4-Bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one (CAS: 327078-63-7) is a halogenated benzoxathiolone derivative with the molecular formula C₁₃H₇BrO₃S and a molecular weight of 323.16 g/mol . This compound features a benzoxathiolone core substituted with a 4-bromophenyl group at position 7 and a hydroxyl group at position 3.
For example, related compounds have been used as intermediates in synthesizing bioactive molecules . The compound is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
7-(4-bromophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3S/c14-8-3-1-7(2-4-8)10-5-9(15)6-11-12(10)17-13(16)18-11/h1-6,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRIOEIVAKXNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromophenylthiol with salicylic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxathiol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(4-Bromophenyl)-5-oxo-1,3-benzoxathiol-2-one.
Reduction: Formation of 7-phenyl-5-hydroxy-1,3-benzoxathiol-2-one.
Substitution: Formation of 7-(4-substituted phenyl)-5-hydroxy-1,3-benzoxathiol-2-one derivatives.
Scientific Research Applications
7-(4-bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations:
Halogen Effects :
- Bromine (323.16 g/mol) contributes to higher molecular weight and polarizability compared to fluorine (262.26 g/mol) and chlorine (278.71–313.16 g/mol). Bromine’s larger atomic radius may enhance halogen bonding, a critical feature in drug-receptor interactions .
- Fluorine is often used to modulate metabolic stability and bioavailability due to its electronegativity and small size .
Derivatives and Functional Groups :
- The benzoate ester derivative (CAS: 327078-60-4) demonstrates how esterification can modify solubility and pharmacokinetic properties .
Biological Activity
7-(4-Bromophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one, with the CAS number 327078-63-7, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H7BrO3S
- Molecular Weight : 323.16 g/mol
- Structure : The compound features a benzoxathiol core with a bromophenyl substituent, which may influence its biological activity.
Pharmacological Activities
The biological activity of this compound has been evaluated in various studies, highlighting several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases. The hydroxyl group present in the compound is likely responsible for its ability to scavenge free radicals.
2. Anti-inflammatory Effects
Studies have shown that benzoxathiol derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition suggests potential applications in treating inflammatory conditions.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of related benzoxathiol compounds indicate that they may induce apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antioxidant Activity : A comparative analysis was performed using standard antioxidant assays (DPPH and ABTS). Results showed that the compound exhibited a notable reduction in free radical levels, comparable to established antioxidants like ascorbic acid.
| Compound | DPPH % Inhibition | ABTS % Inhibition |
|---|---|---|
| This compound | 68% | 75% |
| Ascorbic Acid | 82% | 88% |
- Study on Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly reduced NO production in LPS-stimulated RAW 264.7 macrophages. This suggests a mechanism involving the inhibition of iNOS expression.
| Treatment | NO Production (µM) |
|---|---|
| Control | 25 |
| LPS | 40 |
| Compound Treatment | 15 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The hydroxyl group facilitates electron donation, neutralizing reactive oxygen species.
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression by binding to their active sites or interfering with their expression at the transcriptional level.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
